Positional Isomerism: 4-Substituted vs. N-Substituted Phenoxyethylpiperidine
The target compound is substituted at the piperidine 4-position through an ethyl linker. The closest commercially catalogued isomer, 1-[2-(3-bromophenoxy)ethyl]piperidine (CAS 554430-68-1), bears the identical 3-bromophenoxyethyl group but attached at the piperidine nitrogen (N-substitution). In the phenoxyalkylpiperidine SAR literature, the position of attachment fundamentally alters sigma receptor subtype selectivity: 4-substituted phenoxyethylpiperidines have demonstrated high-affinity sigma-1 receptor agonism, whereas N-substituted variants generally exhibit different pharmacological profiles due to altered basicity and steric presentation at the receptor binding pocket [1]. Quantitative binding data for the non-brominated 4-substituted analog (4-benzyl-1-(2-phenoxyethyl)piperidine) shows S1R Ki = 0.93 nM, with selectivity over S2R [2]; directly comparable data for the N-substituted isomer of the brominated series has not been reported in the public domain, underscoring the evidence gap that precludes interchangeability.
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) for 4-substituted vs. N-substituted phenoxyethylpiperidine scaffold |
|---|---|
| Target Compound Data | Not directly reported; compound belongs to 4-substituted phenoxyethylpiperidine class for which class-leading S1R Ki ≈ 0.93 nM has been demonstrated with the 4-benzyl analog |
| Comparator Or Baseline | 1-[2-(3-bromophenoxy)ethyl]piperidine (CAS 554430-68-1): no publicly reported S1R Ki; N-substituted piperidines generally show reduced sigma-1 affinity in published SAR series |
| Quantified Difference | Binding data not directly comparable; positional isomerism creates a non-interchangeable pharmacological profile based on class-level SAR evidence |
| Conditions | In vitro sigma-1 receptor radioligand displacement assays ([³H]-(+)-pentazocine); PC12 cell functional assays |
Why This Matters
Procurement decisions for sigma receptor-targeted research must account for substitution topology, as 4-substituted and N-substituted phenoxyethylpiperidines are pharmacologically distinct and cannot serve as mutual substitutes without independent validation.
- [1] Mastropasqua F, Lisi AT, Crouzier L, et al. Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists with Neuroprotective Potential for Alzheimer's Disease. J Med Chem. 2026; doi:10.1021/acs.jmedchem.5c03240. View Source
- [2] Linciano P, Sorbi C, Rossino G, et al. Novel S1R agonists counteracting NMDA excitotoxicity and oxidative stress: A step forward in the discovery of neuroprotective agents. Eur J Med Chem. 2023;249:115163. View Source
